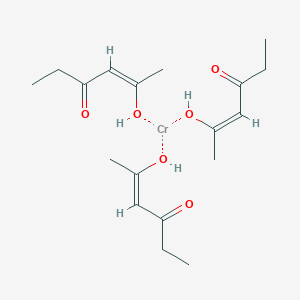

Tris(hexane-2,4-dionato-O,O')chromium

Beschreibung

Contextualization within Beta-Diketonate Coordination Complexes

Tris(hexane-2,4-dionato-O,O')chromium belongs to the extensive and well-studied class of metal β-diketonate complexes. prochemonline.com Beta-diketones are organic compounds characterized by two carbonyl groups separated by a single methylene (B1212753) carbon atom. up.ac.za The proton on this central carbon is acidic and can be easily removed to form a monoanionic ligand, the β-diketonate. researchgate.net

This ligand is a classic example of a bidentate chelating agent, meaning it binds to a central metal ion through two of its atoms, in this case, both oxygen atoms. prochemonline.comresearchgate.net The chelate effect, where a multidentate ligand forms a more stable complex than multiple monodentate ligands, results in the high stability of metal β-diketonates. researchgate.net These complexes are typically neutral, volatile, and soluble in organic solvents. prochemonline.com Their utility is vast, with applications as catalysts, precursors for the deposition of metal oxide thin films, and as NMR relaxation agents. prochemonline.comrsc.orgwikipedia.org The specific properties of a metal β-diketonate complex can be fine-tuned by altering the substituents on the β-diketonate ligand. This compound is one such variation in this versatile family of coordination compounds.

Fundamental Principles of Chromium(III) Coordination with Hexane-2,4-dionato Ligands

The coordination chemistry of chromium is dominated by the +3 oxidation state. The chromium(III) ion has a d³ electronic configuration, which, according to ligand field theory, results in a strong preference for octahedral coordination geometry. up.ac.zawikipedia.org These Cr(III) complexes are known for being kinetically inert, meaning the exchange of ligands is typically slow. homescience.netnih.gov

Because the hexane-2,4-dionato ligand is unsymmetrical (the alkyl groups attached to the carbonyls are different: a methyl group and a propyl group), its tris-chelated chromium(III) complex can exist as two distinct geometrical isomers: facial (fac) and meridional (mer). up.ac.zaup.ac.za

In the fac isomer , the three similar ends of the ligands (e.g., the three oxygen atoms adjacent to the methyl groups) are on one face of the octahedron, giving the molecule C₃ rotational symmetry. up.ac.za

In the mer isomer , the three similar ends of the ligands occupy a plane that bisects the octahedron (a meridian), resulting in a complex with no rotational symmetry (C₁ symmetry). up.ac.za

The existence and relative stability of these isomers can be investigated using techniques like NMR spectroscopy and density functional theory (DFT) calculations. up.ac.zaup.ac.za Generally, for tris(β-diketonato) complexes with unsymmetrical ligands, the mer isomer is found to be more stable due to reduced steric hindrance. researchgate.net

Historical Development of Research on Tris(beta-diketonato)chromium(III) Complexes

Research into tris(β-diketonato)chromium(III) complexes, particularly the archetypal compound tris(acetylacetonato)chromium(III), or Cr(acac)₃, has a long history. wikipedia.orgnih.gov Initial studies focused on their synthesis and characterization. A common preparative method involves the reaction of a chromium(III) salt, such as chromium(III) chloride, with the β-diketone in the presence of a base like urea (B33335) or ammonia (B1221849). researchgate.netscribd.com The base facilitates the deprotonation of the diketone to its anionic form, which then coordinates to the metal center. researchgate.net

The unique properties of these complexes led to the exploration of their applications across various fields. One of the earliest and most prominent uses of Cr(acac)₃ was as a relaxation agent in nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org Its paramagnetic nature, arising from three unpaired electrons, effectively shortens the relaxation times of nearby nuclei, which can be advantageous in quantitative ¹³C NMR. wikipedia.org

In the latter half of the 20th century and into the 21st, research expanded into the catalytic activity of tris(β-diketonato)chromium(III) complexes. They have been investigated as catalysts or pre-catalysts for various organic transformations, including olefin polymerization and oxidation reactions. dntb.gov.uamdpi.comnih.gov For instance, chromium acetylacetonate (B107027), often supported on materials like silica, has been shown to be effective in the polymerization of ethylene (B1197577) and the dehydrogenation of alkanes. nih.govmdpi.com The ongoing research continues to explore how modifying the diketonate ligand, as in this compound, affects catalytic efficiency and selectivity. mdpi.com

Data Tables

Table 1: General Structure of Tris(β-diketonato)chromium(III) Complexes

This table illustrates the generalized structure of the complexes discussed, highlighting the customizable nature of the R-groups on the ligand.

| Feature | Description |

| Central Metal Ion | Chromium(III), Cr³⁺ |

| Ligand | β-diketonate anion |

| General Ligand Structure | [R¹-CO-CH-CO-R²]⁻ |

| Coordination | Three bidentate ligands form an octahedral complex. |

| Overall Charge | Neutral |

| General Formula | Cr(R¹COCHCOR²)₃ |

| Example: Tris(acetylacetonato)chromium(III) | R¹ = CH₃, R² = CH₃ |

| Subject Compound: this compound | R¹ = CH₃, R² = CH₂CH₂CH₃ |

Table 2: Physical Properties of Selected Tris(β-diketonato)chromium(III) Complexes

This table provides a comparison of physical data for the parent acetylacetonate complex and related fluorinated and iodinated derivatives, demonstrating the influence of ligand substitution. Data for the specific hexane-2,4-dionato derivative is less commonly reported.

| Compound Name | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Ionization Energy (eV) |

| Tris(pentane-2,4-dionato-O,O')chromium(III) (Cr(acac)₃) | C₁₅H₂₁CrO₆ | 349.32 biosynth.com | 210 - 216 sigmaaldrich.comchemimpex.com | 7.51 - 8.03 nist.gov |

| Tris(1,1,1-trifluoro-2,4-pentanedionato)chromium(III) | C₁₅H₁₂CrF₉O₆ | 507.24 | 110 - 112 | 9.07 |

| Tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)chromium(III) | C₁₅H₃CrF₁₈O₆ | 661.15 | 83 - 85 | 9.19 - 10.13 nist.gov |

| Tris(3-iodopentane-2,4-dionato)chromium(III) | C₁₅H₁₈CrI₃O₆ | 727.01 | Not widely reported | 7.51 - 8.03 nist.gov |

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

71308-50-4 |

|---|---|

Molekularformel |

C18H30CrO6 |

Molekulargewicht |

394.4 g/mol |

IUPAC-Name |

chromium;(Z)-5-hydroxyhex-4-en-3-one |

InChI |

InChI=1S/3C6H10O2.Cr/c3*1-3-6(8)4-5(2)7;/h3*4,7H,3H2,1-2H3;/b3*5-4-; |

InChI-Schlüssel |

LEHFAWNVKSRDTG-VNGPFPIXSA-N |

Isomerische SMILES |

CCC(=O)/C=C(\O)/C.CCC(=O)/C=C(\O)/C.CCC(=O)/C=C(\O)/C.[Cr] |

Kanonische SMILES |

CCC(=O)C=C(C)O.CCC(=O)C=C(C)O.CCC(=O)C=C(C)O.[Cr] |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Tris Hexane 2,4 Dionato O,o Chromium

Direct Synthesis Routes for Tris(hexane-2,4-dionato-O,O')chromium

The direct synthesis of this compound, while not extensively detailed in dedicated literature, can be reliably achieved by adapting established methods for analogous chromium(III) β-diketonate complexes, such as Tris(2,4-pentanedionato)chromium(III) (Cr(acac)₃). scribd.comwikipedia.org These syntheses generally involve the reaction of a chromium(III) salt with 2,4-hexanedione (B1211359) in a suitable solvent. A key aspect of this synthesis is the requirement of a base to facilitate the deprotonation of the β-diketone, which is a prerequisite for its coordination to the chromium(III) center.

Cr³⁺ + 3 C₆H₁₀O₂ + 3 Base → Cr(C₆H₉O₂)₃ + 3 BaseH⁺

Urea (B33335) is often employed as a base in these syntheses. scribd.com When heated, urea hydrolyzes to produce ammonia (B1221849), which then raises the pH of the solution, promoting the deprotonation of the 2,4-hexanedione. The resulting this compound complex, being sparingly soluble in the reaction medium, will precipitate out of the solution and can be collected by filtration.

Mechanistic Investigations of Chromium(III) Complexation with 2,4-Hexanedione

The formation of this compound is a stepwise process, with the initial coordination of the first ligand being a critical and well-studied step. The complexation involves the coordination of both oxygen atoms of the ligand to the chromium(III) center, accompanied by the loss of a proton, to form a 1:1 complex of the type [Cr(CH₃COCHCOC₂H₅)(H₂O)₄]²⁺. cdnsciencepub.comuva.es

Kinetics of Initial Ligand Coordination to Chromium(III) Centers in Aqueous Solution

Kinetic studies on the reaction between chromium(III) and 2,4-hexanedione in aqueous solution have provided valuable insights into the mechanism of complex formation. The reaction is typically studied under pseudo-first-order conditions, with the concentration of the chromium(III) ion in large excess compared to the ligand. The observed rate constants show a dependence on the concentration of the metal ion, which is consistent with a reversible reaction mechanism. cdnsciencepub.comuva.es

The primary reacting species of chromium(III) in aqueous solution are the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, and its conjugate base, the pentaaquahydroxochromium(III) ion, [Cr(H₂O)₅(OH)]²⁺. Both of these species are involved in the initial coordination with 2,4-hexanedione. The rate constants for the reaction of the enol tautomer of 2,4-hexanedione with these two chromium species have been determined, as shown in the table below. cdnsciencepub.com

Table 1: Rate Constants for the Reaction of the Enol Tautomer of 2,4-Hexanedione with Chromium(III) Species

| Reacting Chromium(III) Species | Rate Constant (dm³ mol⁻¹ s⁻¹) |

|---|---|

| [Cr(H₂O)₆]³⁺ | 8.0 x 10⁻⁴ |

| [Cr(H₂O)₅(OH)]²⁺ | 3.5 x 10⁻² |

Data sourced from a study conducted in aqueous solution. cdnsciencepub.com

Role of Enol Tautomerism of 2,4-Hexanedione in Complex Formation

β-Diketones like 2,4-hexanedione exist in a tautomeric equilibrium between the keto and enol forms. The enol tautomer is crucial for the complexation reaction with chromium(III). cdnsciencepub.comuva.es The mechanism involves a reversible reaction between the enol form of 2,4-hexanedione and the chromium(III) species. cdnsciencepub.com The enol form presents a pre-organized chelating structure with its two oxygen atoms suitably positioned for coordination to the metal center. The enol fraction of 2,4-hexanedione has been determined to be approximately 0.16 at 20°C. uva.es

Influence of pH and Ionic Strength on Reaction Pathways for Chromium(III) and 2,4-Hexanedione

The pH of the reaction medium significantly influences the kinetics and mechanism of the complexation reaction. This is primarily due to its effect on the speciation of chromium(III) in aqueous solution. cdnsciencepub.com At lower pH values (more acidic conditions), the predominant species is [Cr(H₂O)₆]³⁺. As the pH increases, the concentration of the more reactive [Cr(H₂O)₅(OH)]²⁺ species increases.

The pentaaquahydroxochromium(III) ion reacts significantly faster with the enol tautomer of 2,4-hexanedione than the hexaaquachromium(III) ion, as evidenced by the larger rate constant (see Table 1). cdnsciencepub.com This is a common phenomenon in the complexation reactions of chromium(III) and is attributed to the labilizing effect of the hydroxide (B78521) ligand on the coordinated water molecules. The ionic strength of the solution is also a factor that can influence the reaction rates, and kinetic studies are typically conducted at a constant ionic strength to maintain consistent experimental conditions. uva.es

Strategies for Modifying Synthesis Efficiency and Selectivity

Catalytic Effects of Carboxylate Ions in Related Chromium(III) β-Diketonate Formation

While not catalysts in the strictest sense of the term, carboxylate ions, such as acetate (B1210297), play a significant role in enhancing the efficiency of chromium(III) β-diketonate synthesis. Their primary function is to act as a base, which is essential for the deprotonation of the β-diketone. scribd.com The general synthesis of metal acetylacetonates (B15086760) involves the treatment of a metal salt with acetylacetone, and the addition of a base assists in the removal of a proton from the acetylacetone, shifting the equilibrium in favor of the complex. wikipedia.org

In the synthesis of tris(acetylacetonato)manganese(III), for example, sodium acetate is added to neutralize the hydrochloric acid produced during the reaction. scribd.com This neutralization is crucial because the formation of the chelate complex is often reversible, and the presence of a strong acid can favor the reverse reaction. By acting as a proton acceptor, the carboxylate ion facilitates the formation of the acetylacetonate (B107027) anion, which is the active ligand for complexation. This, in turn, can lead to a higher yield of the desired metal β-diketonate complex. Therefore, the use of carboxylate ions as buffering agents or bases is a key strategy for improving the efficiency and yield of these types of syntheses.

Advanced Structural Characterization and Stereochemistry of Tris Hexane 2,4 Dionato O,o Chromium

Solid-State Structural Elucidation

The solid-state structure of tris(β-diketonato)metal(III) complexes is foundational to understanding their physical and chemical properties. Analysis is typically performed using single-crystal X-ray diffraction.

The central chromium(III) ion in Tris(hexane-2,4-dionato-O,O')chromium is six-coordinate, with each of the three bidentate hexane-2,4-dionato ligands binding to the metal center through its two oxygen atoms. This arrangement results in a distorted octahedral geometry around the chromium ion. up.ac.zanih.govresearchgate.net This geometry is a hallmark of tris-chelate complexes of octahedral ions. nih.gov

Since the hexane-2,4-dionato ligand is unsymmetrical (with ethyl and methyl substituents on the carbonyl carbons), two possible geometrical isomers can be formed:

Facial (fac): The three oxygen atoms of one type (e.g., from the acetyl side) occupy one face of the octahedron. This isomer possesses C₃ symmetry. up.ac.zaup.ac.za

Meridional (mer): The three oxygen atoms of one type lie in a plane that also contains the chromium ion. This isomer has C₁ symmetry. up.ac.zaup.ac.za

Density functional theory (DFT) calculations and experimental NMR data for analogous tris(β-diketonato)metal(III) complexes confirm that both fac and mer isomers can exist. up.ac.za The specific isomer obtained can depend on synthesis conditions.

The coordination sphere of the Cr(III) ion, a d³ metal, is characterized by specific bond lengths and angles. In the closely related complex, Tris(acetylacetonato)chromium(III) or [Cr(acac)₃], the Cr–O bond lengths are typically around 1.95 Å, and the O–Cr–O "bite" angle of the chelate ring is approximately 90°. up.ac.za For Tris(1,1,1,5,5,5-hexafluoroacetylacetonato)chromium(III), or Cr(hfac)₃, the Cr-O distance is reported as 1.943(5) Å. researchgate.net It is expected that this compound would exhibit similar, though not identical, parameters, with variations arising from the electronic and steric effects of the ethyl and methyl groups.

| Complex | Cr-O Bond Length (Å) | Coordination Geometry | Isomerism Possible | Reference |

|---|---|---|---|---|

| [Cr(acac)₃] | ~1.95 | Distorted Octahedral | No (Symmetrical Ligand) | up.ac.za |

| [Cr(hfac)₃] | 1.943(5) | Octahedral | No (Symmetrical Ligand) | researchgate.net |

| This compound | Expected ~1.94-1.96 | Distorted Octahedral | Yes (fac/mer) | N/A |

As a neutral, coordinatively saturated molecule, this compound is expected to pack in the solid state primarily through weak van der Waals forces. The crystal structure would consist of discrete molecules, with the closest intermolecular contacts being between the hydrogen atoms of the ligands. acs.org In some polynuclear chromium complexes, intermolecular exchange interactions have been noted, though these are typically very small and dependent on the intermolecular separation of the chromium centers. nih.gov The specific packing arrangement can be influenced by the steric demands of the ligand's alkyl substituents (ethyl and methyl groups), which will dictate how the molecules can approach one another to maximize packing efficiency. up.ac.za

Octahedral tris-chelate complexes are inherently chiral, meaning they are non-superimposable on their mirror images. researchgate.net This gives rise to two enantiomers, designated by the stereochemical descriptors Δ (delta) for a right-handed propeller-like twist of the ligands and Λ (lambda) for a left-handed twist.

For this compound, both the fac and mer geometrical isomers are chiral and can exist as a pair of enantiomers (Δ-fac and Λ-fac; Δ-mer and Λ-mer). The determination of the absolute configuration of a specific enantiomer is crucial for applications in stereospecific catalysis or chiroptical materials. researchgate.net

The absolute configuration of a chiral molecule describes the spatial arrangement of its atoms. wikipedia.org It is most reliably determined by single-crystal X-ray crystallography on an enantiomerically pure sample, as all such molecules crystallize in one of the 65 chiral (Sohncke) space groups. wikipedia.org Other powerful techniques include:

Vibrational Circular Dichroism (VCD): This method, combined with DFT calculations, has been successfully used to determine the absolute configuration of chiral organometallic chromium complexes by comparing the experimental VCD spectrum to the computationally predicted one. researchgate.net

Electronic Circular Dichroism (CD): The CD spectra of chiral metal complexes are determined by their absolute configurations, and matching experimental and calculated spectra can allow for confident assignment. cmu.edu

Conformational Analysis of the Hexane-2,4-dionato Ligand within the Complex

Upon deprotonation and coordination to the chromium(III) ion, the hexane-2,4-dionato ligand forms a six-membered chelate ring (Cr-O-C-C-C-O). This ring is stabilized by significant π-electron delocalization across the O-C-C-C-O fragment, which imparts a high degree of planarity. researchgate.net

Intramolecular Interactions and Bonding Analysis

The bonding within this compound is dominated by the coordinate bonds between the "hard" Cr(III) acid and the "hard" oxygen donors of the diketonate ligand. Beyond these primary interactions, more subtle intramolecular forces are at play.

While strong intramolecular hydrogen bonds are not expected between the ligands, weak C-H···O interactions may occur between the alkyl groups of one ligand and the oxygen atoms of an adjacent ligand within the same molecule. Such interactions are often revealed by advanced computational techniques.

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) Analyses: These theoretical methods provide deep insight into chemical bonding.

NBO analysis elucidates donor-acceptor interactions, which are a measure of delocalization and hyperconjugation. nih.govnih.gov For a related β-diketone, NBO analysis showed that intramolecular hydrogen bonding involves charge transfer from a lone pair of the proton-acceptor oxygen to the antibonding orbital of the proton-donor O-H group. orientjchem.org In the chromium complex, a key interaction would be the donation of electron density from the oxygen lone pair orbitals (n(O)) to the vacant d-orbitals of the chromium(III) ion, which formalizes the coordinate bond. Delocalization within the chelate ring would also be evident as charge transfer from one oxygen's lone pair to the π* orbitals of the C=C and C=O bonds. orientjchem.org

AIM theory analyzes the topology of the electron density to define atoms, bonds, and their properties. It can be used to characterize the nature and strength of interactions, including weak hydrogen bonds and coordinate bonds.

| Donor Orbital | Acceptor Orbital | Interaction Type | Significance |

|---|---|---|---|

| Oxygen Lone Pair (nO) | Cr(III) vacant d-orbital (LPCr) | Coordinate Bond | Primary metal-ligand bonding |

| Oxygen Lone Pair (nO) | π(C=C), π*(C=O) | π-Delocalization | Stabilization of chelate ring |

| C-H σ-bond | Oxygen Lone Pair (nO) | Weak C-H···O Hydrogen Bond | Conformational stabilization |

Electronic Structure and Spectroscopic Probes of Tris Hexane 2,4 Dionato O,o Chromium

Elucidation of Electronic States and Orbital Interactions

The electronic properties of Tris(hexane-2,4-dionato-O,O')chromium are primarily dictated by the d³ electron configuration of the central chromium(III) ion within the coordination sphere created by the three bidentate hexane-2,4-dionato ligands.

Application of Ligand Field Theory to Chromium(III) d³ Systems

This compound is an octahedral complex where the central chromium(III) ion possesses a d³ electron configuration. According to Ligand Field Theory (LFT), in an octahedral field, the five degenerate d-orbitals split into two sets: a lower-energy triply degenerate t₂g set (dxy, dxz, dyz) and a higher-energy doubly degenerate eg set (dx²-y², dz²). umass.edu The energy separation between these sets is denoted as Δo or 10Dq. umass.edu

For a d³ system like Cr(III), the ground electronic state is formed by placing the three electrons in the lower energy t₂g orbitals with parallel spins, resulting in a ⁴A₂g ground term (read as "quartet A-two-g"). umass.edulibretexts.org Electronic absorption spectroscopy allows for the observation of transitions from this ground state to excited quartet states. The spin selection rule (ΔS=0) permits transitions to other quartet states. umass.edu In order of increasing energy, these excited states are the ⁴T₂g, ⁴T₁g, and another ⁴T₁g term. umass.edulibretexts.org

The energies of these transitions can be visualized using a Tanabe-Sugano diagram, which plots the energy of the electronic terms versus the ligand field splitting parameter (Δo). umass.edulibretexts.org The first spin-allowed transition, ⁴A₂g → ⁴T₂g, directly corresponds to the value of 10Dq. researchgate.netresearchgate.net This makes electronic spectroscopy a powerful tool for quantifying the ligand field strength of the hexane-2,4-dionato ligand.

Electron Transfer Series Investigations in Related Chromium Dioxolene Complexes

To understand the redox behavior of chromium chelates, studies on related systems like tris(dioxolene)chromium complexes are highly instructive. These complexes are part of a well-documented electron-transfer series [Cr(dioxolene)₃]ᶻ where z can be 0, 1-, 2-, or 3-. nih.govacs.orgfigshare.com Through a combination of experimental techniques including X-ray absorption spectroscopy and electrochemistry, it has been demonstrated that the oxidation state of the central chromium ion remains +III across the entire series. nih.govacs.org

This finding is significant because it shows that all redox processes are ligand-based, meaning electrons are added to or removed from the dioxolene ligands rather than the metal center. nih.govacs.org The ligands in this case are "non-innocent," actively participating in the complex's redox chemistry. This principle, where the chromium ion is maintained as Cr(III) while the ligands undergo redox changes, provides a crucial model for interpreting the electrochemical behavior of other chromium complexes with conjugated chelate ligands, including this compound.

Vibrational Spectroscopy for Molecular Fingerprinting and Dynamics

Vibrational spectroscopy, including both infrared and Raman techniques, serves as a powerful tool for characterizing the bonding and structure of this compound by probing the vibrational modes of the molecule.

Infrared (IR) Spectroscopy Analysis of Ligand and Metal-Ligand Vibrations

The infrared spectrum of a metal β-diketonate complex is characterized by several key absorption bands that are sensitive to coordination. Since the hexane-2,4-dionato ligand is a β-diketonate, its spectral features are well-represented by closely related and extensively studied analogues like tris(acetylacetonato)chromium(III), also known as Cr(acac)₃. semanticscholar.orgias.ac.inresearchgate.net

Upon chelation to the chromium(III) ion, the distinct C=O and C-O stretching vibrations of the free ligand are replaced by coupled, delocalized vibrations within the chelate ring. The most prominent bands in the 1700-1400 cm⁻¹ region are typically assigned to coupled asymmetric and symmetric stretching modes involving C=O and C=C bonds. researchgate.netmdpi.com Vibrations in the lower frequency region, particularly below 700 cm⁻¹, are attributed to metal-ligand modes. The Cr-O stretching vibrations are of particular importance as they provide direct information about the metal-ligand bond strength. These are typically observed in the 600-400 cm⁻¹ range. researchgate.net

Table 1: Typical Infrared Vibrational Frequencies for Chromium(III) β-Diketonate Complexes

| Vibrational Mode Assignment | Wavenumber (cm⁻¹) Range | Reference(s) |

|---|---|---|

| Asymmetric & Symmetric ν(C=O) + ν(C=C) | 1500 - 1600 | mdpi.com |

| ν(C=C) + ν(C-O) | ~1400 | mdpi.com |

This table is generated based on data from analogous chromium(III) β-diketonate complexes.

Raman Spectroscopy Studies of Related Chromium(III) β-Diketonates

Raman spectroscopy provides complementary information to IR spectroscopy. For related chromium(III) compounds, a characteristic and intense Raman peak is often observed around 554 cm⁻¹, which is assigned to the Cr-O stretching vibration. researchgate.net Resonance Raman spectroscopy has also been employed in studies of related bis(β-diketonato)chromium(III) complexes to help assign metal-to-ligand charge-transfer (MLCT) transitions. nih.gov The technique's sensitivity to metal-ligand vibrations makes it a valuable tool for studying the coordination environment of the chromium center.

Electronic Absorption and Emission Spectroscopy

The color and electronic properties of this compound are determined by electronic transitions that can be measured using UV-Visible absorption spectroscopy. The deep maroon color of the compound is a result of these transitions. researchgate.netscribd.com

The electronic spectrum is dominated by two main types of transitions: d-d transitions and charge-transfer bands. As discussed in the context of Ligand Field Theory (Section 4.1.1), the d-d transitions are spin-allowed promotions of electrons from the ⁴A₂g ground state to excited quartet states (⁴T₂g and ⁴T₁g). umass.edulacc-terryb.com These transitions are relatively weak because they are Laporte-forbidden (g → g transition). researchgate.net

In addition to the d-d bands, more intense charge-transfer bands can appear, typically in the ultraviolet region of the spectrum. These can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT) in nature. nih.gov For Cr(III) with β-diketonate ligands, the spectra are primarily characterized by the two lowest-energy spin-allowed d-d transitions. lacc-terryb.com

Table 2: Electronic Transitions for a Typical Tris(β-diketonato)chromium(III) Complex

| Transition Assignment | Approximate Energy (cm⁻¹) | Type | Reference(s) |

|---|---|---|---|

| ⁴A₂g → ⁴T₂g | 17,000 - 18,000 | d-d | umass.edulacc-terryb.com |

| ⁴A₂g → ⁴T₁g | 23,000 - 24,000 | d-d | umass.edulacc-terryb.com |

This table is generated based on data from analogous chromium(III) β-diketonate complexes.

While many chromium(III) complexes are known to exhibit sharp-line emission spectra from the lowest doublet excited state (²Eg), detailed emission data for this specific compound is not as commonly reported as its absorption characteristics.

Circular Dichroism (CD) Spectroscopy for Chiral Species of Related Chromium(III) β-Diketonates

Tris-chelate complexes like this compound are chiral and can exist as a racemic mixture of two non-superimposable mirror-image isomers, designated Δ (delta) and Λ (lambda). Circular Dichroism (CD) spectroscopy is a powerful technique for studying such optically active molecules. libretexts.org It measures the differential absorption of left and right circularly polarized light. libretexts.org

A CD spectrum provides structural information that is not accessible through standard absorption spectroscopy. libretexts.org For chiral chromium(III) β-diketonates, the CD spectrum in the region of the d-d transitions is particularly informative for assigning the absolute configuration (Δ or Λ) of an enantiomer. The signs and magnitudes of the CD bands are highly sensitive to the three-dimensional structure of the chiral species. nih.gov

It is important to note that a CD spectrum measured in solution represents the average of all conformations present. nih.gov Advanced gas-phase techniques, however, can distinguish between specific conformers of a chiral molecule, providing more detailed structural insights. nih.gov Theoretical simulations of CD spectra are also employed to correlate the observed spectral features with specific molecular geometries. nih.gov

Table 2: Principles of Circular Dichroism (CD) Spectroscopy

| Parameter | Definition | Significance |

| ΔA | A_L - A_R (Difference in absorbance of left and right circularly polarized light) | The fundamental measurement in a CD experiment. |

| Δε | ε_L - ε_R (Difference in molar extinction coefficients) | A normalized measure of the CD effect, independent of concentration and path length. |

| Molar Ellipticity [θ] | [θ] = 3298 * Δε | The historically conventional unit for reporting CD data, measured in degrees·cm²·dmol⁻¹. |

Photophysical Properties and Excited State Dynamics

The photophysical properties of a molecule describe the pathways of de-excitation after it absorbs light. For chromium(III) complexes, excitation into the spin-allowed quartet bands (⁴T₂g and ⁴T₁g) is followed by very rapid and efficient intersystem crossing and internal conversion to the lowest excited states. researchgate.netcapes.gov.br Typically, these are the lowest quartet state (⁴T₂g) and the lowest doublet state (²E_g).

The subsequent de-excitation can occur through two main radiative pathways:

Fluorescence: Spin-allowed emission from the ⁴T₂g state back to the ⁴A₂g ground state. This is often broad and highly sensitive to the environment.

Phosphorescence: Spin-forbidden emission from the ²E_g state to the ⁴A₂g ground state. This transition is characterized by a much longer lifetime and results in sharp emission bands.

Table 3: Key Photophysical Processes in Cr(III) Complexes

| Process | Description | Typical Timescale |

| Absorption | Excitation from ground state (e.g., ⁴A₂g → ⁴T₂g) | Femtoseconds (10⁻¹⁵ s) |

| Internal Conversion | Non-radiative decay between states of the same spin (e.g., ⁴T₁g → ⁴T₂g) | Picoseconds (10⁻¹² s) |

| Intersystem Crossing | Non-radiative decay between states of different spin (e.g., ⁴T₂g → ²E_g) | Picoseconds to nanoseconds |

| Fluorescence | Radiative decay from an excited state to a ground state of the same spin | Nanoseconds (10⁻⁹ s) |

| Phosphorescence | Radiative decay from an excited state to a ground state of different spin | Microseconds to milliseconds |

Magnetic Resonance Spectroscopy

Magnetic resonance techniques probe the magnetic environments within the molecule, offering distinct information about the paramagnetic Cr(III) center and the nuclei of the surrounding hexane-2,4-dionato ligands.

Electron Paramagnetic Resonance (EPR) Spectroscopy of Chromium(III) Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique applicable only to species with one or more unpaired electrons. utexas.edu Since chromium(III) has a d³ electron configuration with three unpaired electrons, it is EPR-active. The EPR spectrum of a Cr(III) complex provides detailed information about the electronic environment of the metal ion. utexas.edu

The position of the resonance is described by the g-factor. For organic radicals, the g-factor is typically close to that of a free electron (≈2.0023), but for transition metal compounds, it can vary significantly due to spin-orbit coupling. utexas.edu The shape and fine structure of the EPR signal are influenced by factors such as the symmetry of the coordination sphere and zero-field splitting. Studies on related bis(pentane-2,4-dionato)chromium(III) complexes have utilized EPR to probe the intramolecular magnetic interactions between the Cr(III) center and other paramagnetic moieties within the molecule. rsc.org

Table 4: Typical EPR Parameters for Cr(III) Complexes

| Parameter | Description | Information Gained |

| g-factor | A proportionality constant that characterizes the position of the EPR signal. | Reflects the electronic structure and the extent of spin-orbit coupling. |

| Zero-Field Splitting (D, E) | The splitting of spin energy levels that occurs even in the absence of an external magnetic field. | Provides information on the symmetry and distortion of the coordination environment around the Cr(III) ion. |

| Hyperfine Coupling (A) | The interaction of the electron spin with the magnetic moments of nearby nuclei. | Identifies the nuclei interacting with the unpaired electrons and maps the electron's delocalization. |

Nuclear Magnetic Resonance (NMR) Studies of Ligand Environment

While EPR probes the unpaired electrons directly, Nuclear Magnetic Resonance (NMR) spectroscopy focuses on the nuclei within the molecule. For a paramagnetic complex like this compound, the presence of the unpaired electrons on the Cr(III) ion has profound effects on the NMR spectrum of the ligands. Direct detection of the ⁵³Cr nucleus is challenging due to its low gyromagnetic ratio and the paramagnetic nature of Cr(III). nih.gov

Therefore, NMR studies typically focus on the ligand nuclei (e.g., ¹H, ¹³C). The paramagnetic center influences these nuclei in two primary ways:

Large Chemical Shifts: The magnetic field from the unpaired electrons causes large shifts in the resonance frequencies of the ligand nuclei, spreading the signals over a wide spectral range.

Paramagnetic Relaxation Enhancement: The fluctuating magnetic field from the Cr(III) center provides a powerful mechanism for nuclear spin relaxation, leading to significant broadening of the NMR signals.

This line broadening can be a challenge, but it is also a source of structural information. The degree of broadening is related to the distance between the nucleus and the paramagnetic metal center. This principle is used to obtain structural details about how metal complexes bind to larger molecules. iaea.org To simplify spectra and aid in assignments, studies often employ deuterated ligands, as has been done for related chromium acetylacetonate (B107027) complexes. rsc.org

Table 5: Effects of a Paramagnetic Center on Ligand NMR Spectra

| Effect | Cause | Consequence |

| Contact & Pseudocontact Shifts | Interaction of the nuclear spin with the electron spin density. | Large changes in chemical shifts, spreading the spectrum over hundreds of ppm. |

| Signal Broadening | Efficient spin-lattice (T₁) and spin-spin (T₂) relaxation caused by the fluctuating magnetic field of the paramagnetic center. | Very broad resonance lines, sometimes making signals difficult to detect. |

| Structural Information | The magnitude of the paramagnetic effects (especially relaxation) is highly dependent on the distance from the metal center. | Can be used to determine metal-nucleus distances and deduce molecular geometry. |

Theoretical and Computational Chemistry Approaches to Tris Hexane 2,4 Dionato O,o Chromium

Quantum Chemical Calculations for Ground State Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of coordination compounds. For molecules like Tris(hexane-2,4-dionato-O,O')chromium, these methods provide a detailed picture of the ground state geometry, vibrational modes, and energetics.

Density Functional Theory (DFT) stands as a powerful and widely used computational method for predicting the structural and electronic properties of transition metal complexes. Geometry optimization of the analogue compound, Cr(acac)₃, has been successfully performed using DFT, typically with the B3LYP functional and basis sets such as 6-311+G* and 6-31G**. researchgate.netresearchgate.net These calculations confirm the complex adopts a distorted octahedral geometry with D₃ symmetry. wikipedia.org The optimized Cr-O bond lengths are calculated to be approximately 1.977 to 1.978 Å, which is in close agreement with experimental crystallographic data (1.95-1.97 Å). nih.gov

Following geometry optimization, harmonic vibrational frequency calculations are carried out to predict the infrared (IR) and Raman spectra. The calculated frequencies, when scaled by an appropriate factor, show excellent agreement with experimental spectra, aiding in the definitive assignment of vibrational modes. researchgate.net For Cr(acac)₃, analysis reveals strong coupling between the various modes within the chelate ring. The crucial Cr-O stretching vibrations, which are direct probes of the metal-ligand bond strength, have been identified through these calculations. researchgate.netresearchgate.net

| Vibrational Mode | Calculated Frequency (B3LYP, scaled) | Experimental Frequency (IR) | Experimental Frequency (Raman) | Reference |

|---|---|---|---|---|

| Asymmetric C=O Stretch | 1575 | 1575 | - | researchgate.net |

| Symmetric C=C Stretch | 1278 | 1278 | - | researchgate.net |

| Asymmetric Cr-O Stretch | 611, 594 | 611, 594 | - | researchgate.net |

| Symmetric Cr-O Stretch | 460 | - | 460 | researchgate.net |

While high-level ab initio methods like Gaussian-4 (G4) and its variants provide the gold standard for accuracy in thermochemical predictions, their application to larger molecules such as this compound is often limited by prohibitive computational costs. Consequently, there is a scarcity of such calculations in the literature for this class of compounds.

However, experimental thermochemical data, which serve as crucial benchmarks for computational methods, are available for Cr(acac)₃. The standard heat of formation (ΔH°f) for crystalline Cr(acac)₃ was determined to be -366.48 ± 0.67 kcal/mol. rsc.org Other important thermodynamic properties, such as the enthalpy of sublimation (ΔsubH°), have also been measured experimentally, with a value of 127.28 ± 0.22 kJ/mol (approximately 30.4 kcal/mol). researchgate.net These experimental values are essential for validating the accuracy of more computationally accessible methods like DFT for thermochemical predictions.

Computational Studies of Electronic Structure and Bonding

Understanding the electronic structure and the nature of the metal-ligand bonding is critical to explaining the reactivity, spectroscopy, and magnetic properties of the complex.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface. researchgate.net

For a related compound, nitro-tris(acetylacetonato) chromium(III), MEP calculations show that the most negative potential (blue regions) is localized on the oxygen atoms of the acetylacetonate (B107027) ligands, confirming their role as the primary sites for coordination to the positively charged Cr(III) center. researchgate.net Conversely, the central region of the chelate rings and the chromium ion are characterized by a positive electrostatic potential (red/yellow regions). researchgate.net This distribution highlights the electron-rich nature of the ligand's oxygen atoms and their strong electrostatic attraction to the metal ion, which is a key component of the bonding in these complexes.

The metal-oxygen bond dissociation energy (BDE) is a direct measure of the strength of the coordination bond. This value can be calculated as the enthalpy change of the homolytic cleavage of one metal-oxygen bond. While DFT calculations are capable of predicting BDEs, experimental determinations provide a vital reference.

For Cr(acac)₃, the homolytic metal-oxygen bond energy (E"Cr–O) has been experimentally determined to be 55 ± 1.5 kcal/mol. rsc.org This value represents the energy required for the following gas-phase reaction:

Cr(C₅H₇O₂)₃(g) → Cr(C₅H₇O₂)₂(g) + C₅H₇O₂(g)•

This relatively high bond energy is indicative of a stable coordination complex, consistent with the compound's known chemical inertness. wikipedia.org

Simulation of Spectroscopic Features (e.g., IR, UV/Vis Spectra)

Computational chemistry plays an indispensable role in the interpretation of experimental spectra by providing a direct link between spectral features and specific molecular motions or electronic transitions.

Simulated Infrared (IR) Spectra

As discussed in Section 5.1.1, DFT calculations are highly effective in simulating the IR spectra of chromium diketonate complexes. The calculated harmonic frequencies and their corresponding intensities can be used to generate a theoretical spectrum that closely matches the experimental one. researchgate.netresearchgate.net This allows for the confident assignment of complex vibrational bands that arise from the coupling of C=O, C=C, and C-C stretching and bending modes within the ligand framework, as well as the metal-sensitive Cr-O stretching modes in the low-frequency region. researchgate.netsemanticscholar.org

Simulated Ultraviolet/Visible (UV/Vis) Spectra

The color and electronic properties of this compound are governed by electronic transitions that can be probed by UV/Vis spectroscopy. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV/Vis spectra of transition metal complexes. mdpi.commdpi.com

Calculations on Cr(acac)₃ predict the key electronic transitions responsible for its characteristic absorption spectrum. nih.govresearchgate.net The visible region is dominated by d-d transitions, which are formally forbidden but gain intensity through vibrational coupling. For the Cr(III) ion in an octahedral field, two spin-allowed d-d transitions are expected: ⁴A₂g → ⁴T₂g and ⁴A₂g → ⁴T₁g. Computational studies, including TD-DFT and more advanced Restricted Active Space (RAS) methods, place these transitions in good agreement with experimental spectra, which show absorption maxima around 560 nm. nih.gov The intense absorptions in the ultraviolet region are assigned to ligand-to-metal charge transfer (LMCT) and intra-ligand (π→π*) transitions.

| Transition Assignment | Calculated λmax (nm) | Experimental λmax (nm) | Method | Reference |

|---|---|---|---|---|

| ⁴A₂g → ⁴T₂g (d-d) | ~559 | 566 | RAS / Experiment | nih.gov |

| ⁴A₂g → ⁴T₁g (d-d) | - | ~410 (shoulder) | Experiment | nih.gov |

| Intra-ligand / LMCT | - | 328 | Experiment |

Mechanistic Investigations via Computational Chemistry

Computational chemistry provides a powerful lens for examining the intricate details of chemical reactions. Techniques such as Density Functional Theory (DFT) and ab initio methods allow for the exploration of reaction mechanisms at a molecular level, offering insights that are often inaccessible through experimental means alone. These investigations are crucial for understanding the reactivity, stability, and catalytic potential of coordination compounds. However, the application of these sophisticated methods to this compound has not yet been reported in peer-reviewed literature.

Potential Energy Surface Analysis for Reaction Pathways

A potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify stable isomers, transition states, and the lowest energy pathways for chemical reactions. This analysis is critical for understanding isomerization processes, ligand exchange reactions, and decomposition mechanisms in metal complexes.

For a molecule like this compound, a PES analysis could illuminate the pathways for facial (fac) and meridional (mer) isomerization, or the mechanism of ligand dissociation. Such studies would involve systematically changing key bond lengths and angles within the molecule and calculating the corresponding energy to map out the energetic landscape.

Table 1: Hypothetical Data for Potential Energy Surface Analysis of a Metal Complex

| Parameter | Reactant (fac-isomer) | Transition State | Product (mer-isomer) |

| Relative Energy (kcal/mol) | 0.0 | 25.3 | -2.1 |

| Key Dihedral Angle (°) | 60.0 | 90.0 | 120.0 |

| Imaginary Frequency (cm⁻¹) | N/A | -150.4 | N/A |

| Note: This table is illustrative and does not represent actual data for this compound. |

Transition State Characterization and Activation Barrier Determination

A transition state is a specific point on the potential energy surface that corresponds to the highest energy along a reaction coordinate. Characterizing the geometry and energy of the transition state is paramount for understanding the kinetics of a chemical reaction. The energy difference between the reactants and the transition state is known as the activation barrier, which dictates the rate of the reaction.

Computational methods are used to locate and verify transition states, which are characterized by having exactly one imaginary vibrational frequency. The magnitude of this frequency corresponds to the motion along the reaction pathway. The determination of activation barriers allows for the prediction of reaction rates and provides a deeper understanding of the factors controlling the reaction.

Table 2: Illustrative Activation Barrier Data for a Ligand Exchange Reaction

| Reaction Step | Activation Energy (Ea) (kcal/mol) | Enthalpy of Activation (ΔH‡) (kcal/mol) | Entropy of Activation (ΔS‡) (cal/mol·K) |

| Ligand Dissociation | 30.5 | 29.8 | -5.2 |

| Ligand Association | 15.2 | 14.7 | -10.8 |

| Note: This table is hypothetical and does not represent actual data for this compound. |

In the absence of specific computational studies on this compound, the fields of potential energy surface analysis and transition state characterization remain open avenues for future research. Such investigations would be invaluable for a complete understanding of the chemical behavior of this compound.

Reactivity and Reaction Mechanisms of Tris Hexane 2,4 Dionato O,o Chromium

Intramolecular Rearrangement Reactions

Intramolecular rearrangements in tris(β-diketonato)metal(III) complexes are crucial for understanding their stereochemical dynamics. These processes involve the interconversion of isomers without any bond cleavage to the metal center, or through temporary bond rupture and reformation.

Tris(β-diketonato)chromium(III) complexes, which are d³ complexes, can exist as facial (fac) and meridional (mer) geometrical isomers when the β-diketonate ligand is unsymmetrical. up.ac.za The neutral [CrIII(β-diketonato)3] complexes typically have a spin state of S = 3/2, indicating three unpaired electrons. up.ac.za Density functional theory (DFT) calculations have shown that for tris(β-diketonato)metal(III) complexes with unsymmetrical ligands, both fac and mer isomers can exist. up.ac.za

The interconversion between these isomers, known as geometrical isomerization, is a key intramolecular rearrangement. For instance, the photolysis of trans-tris(1,1,1-trifluoropentane-2,4-dionato)chromium(III) in nonaqueous solvents leads to geometrical isomerization. rsc.org Similarly, studies on potassium dioxalato diaquo chromium (III) complexes have demonstrated a trans-cis isomerization that proceeds to practical completion in aqueous solutions. semanticscholar.org This transformation follows a first-order kinetic law. semanticscholar.org

Several mechanisms have been proposed for the racemization of tris-chelate complexes. These generally fall into two categories:

Non-bond-rupture mechanisms (twist mechanisms): These pathways involve the twisting of the chelate rings relative to the central metal ion without the breaking of any metal-ligand bonds. The Bailar twist and the Rây-Dutt twist are examples of such mechanisms.

Bond-rupture mechanisms (one-ended dissociation): These mechanisms involve the cleavage of one metal-oxygen bond, allowing the now monodentate ligand to rotate before reattaching to the metal center. This process can lead to an inversion of the complex's configuration.

The study of the racemization of related cobalt(III) complexes, such as tris(5-methylhexane-2,4-dionato)cobalt(III), has provided insights into these mechanisms. acs.org In many cases, racemization in aqueous solutions can be influenced by factors like pH and can proceed through deprotonation or dehydration pathways. researchgate.net For chromium(III) β-diketonates, the specific mechanism can depend on the solvent and the nature of the β-diketonate ligand.

Photochemistry and Photoreactivity

The photochemical behavior of chromium(III) complexes has been a subject of extensive research. nih.govnih.govrsc.org Irradiation with light can induce various reactions, including isomerization and decomposition.

Upon photolysis, tris(β-diketonate)chromium(III) complexes can undergo both geometrical isomerization and decomposition. For example, the photolysis of trans-tris(1,1,1-trifluoropentane-2,4-dionato)chromium(III) results in both of these reaction pathways. rsc.org The decomposition pathway's efficiency is notably dependent on the solvent used. rsc.org The photochemistry is often initiated from the lowest excited doublet or quartet states of the chromium(III) center. rsc.org The photophysical and photochemical properties of chromium(III) polypyridine complexes, which also possess long-lived excited states, have been extensively studied and show that these complexes can have strong oxidizing power in their excited states. nih.gov

The quantum efficiency (or quantum yield) of a photoreaction quantifies the number of molecules undergoing a specific reaction for each photon absorbed. This value is crucial for understanding the efficiency of a photochemical process.

For trans-tris(1,1,1-trifluoropentane-2,4-dionato)chromium(III), the quantum efficiency of decomposition shows a significant dependence on the solvent. rsc.org Research on chromium emitters in diamond has involved the measurement of their quantum efficiency, highlighting the importance of this parameter in understanding their photophysical properties. aps.org While specific quantum efficiency data for the photoreactions of tris(hexane-2,4-dionato-O,O')chromium are not explicitly detailed in the provided search results, the data from related complexes suggest that both isomerization and decomposition are likely to be competing processes with quantum yields sensitive to the reaction environment.

Ligand Exchange Reactions

Ligand exchange reactions involve the substitution of one or more ligands in a coordination complex with other ligands. In the context of this compound, this would typically involve the replacement of a hexane-2,4-dionate ligand.

The hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, is known to undergo ligand exchange reactions where water molecules are replaced by other ions present in the solution, such as chloride or sulfate. libretexts.org Similarly, in the presence of excess ammonia (B1221849), water ligands can be replaced by ammonia to form the hexaamminechromium(III) ion, [Cr(NH₃)₆]³⁺. libretexts.org

While direct studies on the ligand exchange of this compound are not extensively covered in the provided results, the principles of ligand exchange in chromium(III) chemistry are well-established. The stability of the chromium-diketonate chelate ring suggests that these exchanges might require forcing conditions. However, the potential for such reactions is a key aspect of its reactivity, influencing its use in catalysis and materials science where interactions with substrates or other species are critical. chemimpex.com

Redox Chemistry and Electrochemistry of Related Tris(β-diketonate)chromium(III) Chelates

The redox behavior of tris(β-diketonate)chromium(III) complexes is a subject of significant interest due to its relevance in various applications, including catalysis and the development of non-aqueous redox flow batteries. The electrochemical properties of these chelates are profoundly influenced by the nature of the substituents on the β-diketonate ligands, which modulate the electron density at the chromium center.

The reduction of tris(β-diketonate)chromium(III) complexes typically involves the Cr(III)/Cr(II) redox couple. This process has been extensively studied using techniques like cyclic voltammetry and polarography. In solvents such as dimethyl sulfoxide (B87167) (DMSO), the reduction is often observed to be a reversible one-electron process. electronicsandbooks.com The inertness of the chromium(III) center ensures that the species undergoing reduction is the intact coordination complex. electronicsandbooks.com

The ease of reduction of the Cr(III)/Cr(II) couple is highly dependent on the electronic properties of the R and R' substituents on the β-diketonate ligand (RCOCHCOR′)⁻. A combined quantum chemistry and electrochemistry study of a series of tris(β-diketonato)-Cr(III) complexes demonstrated that the electron-donating or electron-withdrawing nature of these groups significantly influences the redox properties of the complexes. researchgate.net This is attributed to the effective electronic communication between the substituents and the metal center through the delocalized π-system of the chelate ring. researchgate.net

Good linear relationships have been established between the reduction potential of tris(β-diketonato)chromium(III) complexes and various electronic parameters of the substituents. researchgate.net For instance, the half-wave potential (E₁/₂) of the Cr(III)/Cr(II) reduction correlates well with the sum of the Hammett polar substituent constants (Σσp). electronicsandbooks.com A plot of E₁/₂ versus Σσp yields a slope close to 1.0 when the para-substituent constant (σp) is used for substituents at the 1 and 3 positions (R and R') and the meta-substituent constant (σm) is used for substituents at the 2 position (R'). electronicsandbooks.com This correlation implies that the differences in reduction potentials within a series of these complexes are primarily due to changes in the electron density at the oxygen atoms of the ligands. electronicsandbooks.com

Furthermore, the ease of reduction of the M(III)/M(II) couple in M(β-diketonato)₃ complexes follows the trend Cr < Fe < Mn, with the manganese complexes having the most positive reduction potential. researchgate.net For chromium complexes, the ease of reduction increases as the acidic strength (pKa) of the corresponding β-diketone ligand decreases. researchgate.net

The oxidation of tris(β-diketonate)chromium(III) complexes has also been investigated, although it is generally less reversible than the reduction. The parent complex, tris(acetylacetonato)chromium(III) or Cr(acac)₃, exhibits a wide electrochemical window, which is an attractive feature for applications like non-aqueous redox flow batteries. researchgate.net However, the modest reversibility of its redox chemistry has prompted studies into derivatives with modified ligands to improve performance. researchgate.net

Detailed Research Findings and Data Tables

A systematic study of a series of twenty tris(1,3-diketonato)chromium(III) chelates using polarography in both dimethyl sulfoxide (DMSO) and 85% dioxane-15% H₂O provides detailed insights into the electronic effects of the substituents on the reduction potentials. electronicsandbooks.com In DMSO, these complexes exhibit two or three one-electron reduction waves, with the first wave corresponding to the reversible Cr(III)/Cr(II) reduction. electronicsandbooks.com The half-wave potential for this first reduction varies significantly, from -0.4 to -1.8 V versus a saturated calomel (B162337) electrode (SCE), depending on the substituents on the chelate rings. electronicsandbooks.com

The following tables summarize the half-wave potentials for the first reduction of a selection of tris(β-diketonato)chromium(III) complexes in DMSO.

| β-diketonate Ligand (R-CO-CH-CO-R') | Substituents (R, R') | Half-Wave Potential (E₁/₂) vs SCE (V) in DMSO |

| Trifluoroacetylacetonate | CF₃, CH₃ | -0.66 |

| Hexafluoroacetylacetonate | CF₃, CF₃ | -0.42 |

| Acetylacetonate (B107027) | CH₃, CH₃ | -0.99 |

| Benzoylacetonate | C₆H₅, CH₃ | -0.90 |

| Dibenzoylmethanate | C₆H₅, C₆H₅ | -0.82 |

| Dipivaloylmethanate | C(CH₃)₃, C(CH₃)₃ | -1.13 |

Data sourced from a polarographic study of tris(1,3-diketonato)chromium(III) chelates. electronicsandbooks.com

The data clearly illustrates that electron-withdrawing substituents, such as the trifluoromethyl group (CF₃), make the reduction of the chromium center easier, resulting in less negative half-wave potentials. Conversely, electron-donating groups, like the tert-butyl group (C(CH₃)₃), make the reduction more difficult, leading to more negative half-wave potentials.

Applications of Tris Hexane 2,4 Dionato O,o Chromium in Advanced Materials and Catalysis

Catalytic Activity in Organic Transformations

Chromium complexes containing β-diketonate ligands, such as Tris(hexane-2,4-dionato-O,O')chromium, are recognized for their catalytic prowess in a variety of organic reactions. chemimpex.com Their effectiveness stems from the ability of the central chromium atom to exist in multiple oxidation states, facilitating redox cycles essential for many catalytic processes. These complexes are particularly noted for their use as oxidation catalysts. biosynth.com

| Catalytic Application | Reaction Type | Significance |

| Fine Chemical Synthesis | Oxidation, Polymerization | Enhances reaction rates and improves yields, crucial for producing valuable chemical intermediates. chemimpex.com |

| Polymer Science | Polymerization Catalyst | Influences the mechanical and thermal properties of polymers. chemimpex.com |

| Environmental Catalysis | Decomposition of Water Vapor | Can catalyze the breakdown of water into hydrogen and oxygen. biosynth.com |

The catalytic mechanism of this compound typically involves the coordination of substrate molecules to the chromium center. This interaction activates the substrate, lowering the energy barrier for the desired transformation. The process often involves:

Ligand Exchange/Dissociation: A labile hexane-2,4-dionato ligand may partially or fully dissociate, creating a vacant coordination site on the chromium ion.

Substrate Coordination: The reactant molecule binds to the vacant site on the chromium center.

Redox Cycling: The chromium(III) center can undergo oxidation or reduction, facilitating electron transfer to or from the coordinated substrate. This is central to its role in oxidation catalysis.

Product Release: Once the reaction is complete, the product molecule detaches from the chromium center, regenerating the catalyst for another cycle.

The stability of the complex ensures it can withstand the reaction conditions, making it a reliable and reusable catalyst in certain systems. chemimpex.combiosynth.com

The efficiency of this compound as a catalyst can be fine-tuned by manipulating several experimental parameters. Key factors include:

Temperature and Pressure: Adjusting these conditions can significantly alter reaction kinetics and product selectivity.

Solvent Choice: The polarity and coordinating ability of the solvent can influence the catalyst's solubility and the stability of intermediate species. The complex is generally soluble in solvents like acetone (B3395972) and alcohol. chemicalbook.com

Use of Modifiers: The addition of co-catalysts or modifiers can enhance catalytic activity. For instance, studies on the related Cr(acac)₃ in supercritical carbon dioxide have shown that adding hydrogen-bond donor modifiers can significantly increase its solubility and association constant, which is crucial for catalytic efficiency in such media. nih.gov The association constant was found to increase linearly with the acid dissociation constant of the modifiers. nih.gov

Ligand Modification: While not explored for catalysis as extensively as for other applications, altering the electronic and steric properties of the hexane-2,4-dionate ligand itself could provide a pathway to tailor catalytic activity and selectivity for specific transformations.

Precursor for Chromium-Based Materials Synthesis

The volatility and thermal stability of this compound make it an excellent single-source precursor for the fabrication of chromium-containing materials, particularly chromium(III) oxide (Cr₂O₃). nih.gov Cr₂O₃ is a highly sought-after material due to its remarkable chemical stability, corrosion resistance, high solar absorption efficiency, and semiconductor properties. nih.gov

Chemical Vapor Deposition (CVD) is a premier technique for producing high-quality thin films. In this process, a volatile precursor is vaporized, transported via a carrier gas, and decomposed on a heated substrate surface to form a solid film.

Tris(β-diketonato)chromium complexes are well-suited for CVD. harvard.edu To improve handling and delivery, solid precursors like Tris(2,4-pentanedionato)chromium(III) can be dissolved in organic solvents or chemically modified to create liquid precursor mixtures. harvard.edu These liquid sources are then vaporized, often through ultrasonic nebulization, into a hot carrier gas stream. harvard.edu The vapor is mixed with an oxidant like oxygen or air and directed onto a substrate heated to temperatures typically between 350-900 °C, where the complex decomposes to deposit a thin film of chromium oxide. nih.govharvard.edu

| CVD Parameter | Description | Typical Range |

| Precursor | This compound or similar β-diketonates | N/A |

| Vaporization Method | Heating, Ultrasonic Nebulization | 150-250 °C (for nebulized liquid) harvard.edu |

| Substrate Temperature | Temperature at which decomposition and film growth occur | 350-900 °C nih.govharvard.edu |

| Reactant Gas | Oxidant to form the oxide film | Oxygen, Air harvard.edu |

| Pressure | Operating pressure of the CVD reactor | 20-760 Torr harvard.edu |

Beyond CVD, thermal decomposition of this compound can be adapted to synthesize chromium oxide nanoparticles. By controlling the decomposition conditions (e.g., in solution or via aerosol-assisted methods), the size, morphology, and crystallinity of the resulting nanoparticles can be tailored.

For thin films, the choice of deposition parameters is critical in determining the final material properties. Research on similar chromium precursors has demonstrated that the crystallinity of Cr₂O₃ films is highly dependent on the deposition temperature. nih.gov For example, films deposited at higher temperatures (e.g., 800-900 °C) exhibit superior crystallographic structure as confirmed by X-ray diffraction (XRD). nih.gov Depending on the growth conditions, these Cr₂O₃ films can display either p-type or n-type semiconductor behavior, making them suitable for applications in devices like thin-film transistors. nih.gov

Exploration in High-Energy Materials Research through Ligand Modification (e.g., Nitro-Substituted Derivatives)

A frontier in materials science is the design of high-energy materials (HEMs) that offer a balance of high performance and low sensitivity to accidental detonation. Coordination complexes provide a versatile platform for this research, as their properties can be finely tuned by modifying both the central metal ion and the surrounding ligands. mdpi.com

The strategy involves introducing energetic functionalities, such as the nitro group (–NO₂), onto the ligand backbone of a stable complex. mdpi.com By replacing hydrogen atoms on the hexane-2,4-dionate ligand of the chromium complex with nitro groups, a new class of energetic coordination compounds can be synthesized. Theoretical and experimental studies on the closely related tris(3-nitropentane-2,4-dionato-κ²O,O′)chromium(III) have provided significant insights into this approach. mdpi.com

These nitro-substituted derivatives are explored for several key properties:

Energetic Performance: The introduction of nitro groups significantly increases the compound's oxygen balance and heat of formation, which are critical parameters for detonation performance. nih.gov For a related cobalt complex, the measured heat of combustion was 14,133 J/g, confirming its high-energy nature. mdpi.com

Sensitivity and Stability: A primary goal is to decrease sensitivity to detonation. mdpi.com The stability of these energetic complexes is evaluated using theoretical methods like Density Functional Theory (DFT) to calculate the Bond Dissociation Energies (BDE) of the trigger bonds (e.g., C–NO₂). mdpi.comnih.gov A higher BDE generally corresponds to lower sensitivity.

Fine-Tuning Properties: Research indicates that the chelate structure plays a crucial role in moderating sensitivity. The addition of multiple chelate rings, as in a tris-complex, can influence the BDE of the C–NO₂ bonds, offering a novel method for controlling the sensitivity of high-energy coordination compounds. mdpi.com By carefully selecting the transition metal and modifying the ligand, a fine-tuning of the material's energetic properties and safety characteristics can be achieved. mdpi.com

| Property | Method of Evaluation | Significance for HEMs |

| Heat of Formation (HOF) | DFT Calculations | Higher HOF contributes to greater energy release. nih.gov |

| Bond Dissociation Energy (BDE) | DFT Calculations | Indicates the strength of the weakest bond (trigger bond); higher BDE suggests lower sensitivity. mdpi.com |

| Molecular Electrostatic Potential (MEP) | DFT Calculations | Positive potential on the molecular surface is linked to higher sensitivity to detonation. mdpi.com |

| Heat of Combustion | Calorimetry | Experimental measure of the energy released, confirming high-energy properties. mdpi.com |

This area of research highlights a sophisticated strategy for developing next-generation energetic materials where the stability of a chromium β-diketonate core is combined with the energetic potential of nitro-functionalized ligands.

Evaluation of High-Energy Properties and Sensitivity Indicators

This compound, more commonly known as Tris(acetylacetonato)chromium(III) or Cr(acac)3, is a coordination complex that has been evaluated for its thermal stability and behavior in energetic systems. While not a high-energy material in itself, its properties influence the behavior of other energetic compounds.

Research indicates that the compound is a combustible solid that burns with difficulty. scbt.com It is noted to reduce the detonation of nitromethane, suggesting a role as a detonation suppressant or phlegmatizing agent rather than an explosive. scbt.com This effect is crucial in applications where controlling the detonation properties of more sensitive materials is necessary.

The thermal behavior of chromium complexes is a key indicator of their energetic properties. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and decomposition characteristics of such compounds. psu.eduresearchgate.net For chromium(III) acetylacetonate (B107027), the melting point is approximately 210-216 °C and it boils at 340 °C, though it can sublime near 110 °C. wikipedia.org The stability of the compound is underscored by its high resistance to oxidation and reduction reactions. biosynth.com

Thermal Properties of Tris(2,4-pentanedionato)chromium(III)

| Property | Value | Source(s) |

|---|---|---|

| Melting Point | 210-216 °C | wikipedia.org |

| Boiling Point | 340 °C | wikipedia.org |

| Sublimation | Begins near 110 °C | wikipedia.org |

Role as a Reference Compound in Advanced Analytical Techniques

This compound serves as a valuable reference compound in several advanced analytical techniques due to its specific chemical and physical properties, namely its stability, solubility in nonpolar organic solvents, and paramagnetism. wikipedia.orgresearchgate.net

In Nuclear Magnetic Resonance (NMR) spectroscopy , particularly for quantitative ¹³C NMR, the compound is widely used as a "relaxation agent" or "paramagnetic relaxation reagent". wikipedia.org Many carbon nuclei, especially quaternary carbons, have long spin-lattice relaxation times (T1), which leads to long experiment times and can result in inaccurate quantitative data due to incomplete relaxation between scans. The paramagnetic nature of Cr(acac)₃, arising from its three unpaired electrons, provides an efficient relaxation pathway for nearby nuclei. wikipedia.org The addition of a small amount of Cr(acac)₃ to an NMR sample shortens the T1 values of the analyte's carbon nuclei, allowing for faster data acquisition and more accurate integration of signals for quantitative analysis. wikipedia.org

In the field of atomic absorption spectroscopy (AAS) , Tris(2,4-pentanedionato)chromium(III) has been successfully employed as a calibration reference material for the analysis of chromium, for instance in iron-base alloys. researchgate.netresearchgate.net Its utility in this context stems from its homogeneity, good solubility in both water and organic solvents like methyl isobutyl ketone, and the stability of its solutions. researchgate.netresearchgate.net This allows for the preparation of stable and accurate standard solutions necessary for the calibration of the instrument. researchgate.net

The compound is also utilized as an analytical standard in other chromatographic techniques. sigmaaldrich.com Its stability and solubility make it a suitable candidate for developing and validating analytical methods for metal complex analysis. Furthermore, its electrochemical properties have been studied, making it a reference point in voltammetric and spectroelectrochemical measurements for probing the mechanisms of charge-transfer reactions in non-aqueous systems. researchgate.net

Q & A

Q. How is Tris(hexane-2,4-dionato-O,O')chromium systematically named according to IUPAC guidelines?

The IUPAC name is derived by listing the ligands alphabetically, followed by the central metal and its oxidation state. For chromium(III) acetylacetonate derivatives, the naming follows "tris(ligand)metal(III)". For example, "this compound(III)" indicates three bidentate hexane-2,4-dionate ligands bound to Cr³⁺ via oxygen atoms. The ligand's structure and bonding mode (κ²-O,O') are critical for unambiguous nomenclature .

Q. What experimental methods are recommended for characterizing this compound?

Key techniques include:

- Single-crystal X-ray diffraction (SCXRD): Resolve the 3D structure using programs like SHELXL for refinement and WinGX for data processing .

- Spectroscopy: IR and UV-Vis to confirm ligand coordination (e.g., ν(C=O) shifts in IR) and electronic transitions.

- Elemental analysis: Verify stoichiometry via combustion analysis or inductively coupled plasma (ICP) for metal content.

Q. How can hydrogen-bonding patterns in its crystal structure be analyzed?

Use graph-set analysis to classify hydrogen-bonding motifs (e.g., rings, chains) using software like Mercury. This method, derived from Etter’s formalism, identifies donor-acceptor interactions and their impact on supramolecular assembly .

Advanced Research Questions

Q. How should discrepancies in crystallographic data (e.g., bond lengths, angles) be addressed during refinement?

- Cross-validate models: Compare results from SHELXL with other software (e.g., OLEX2) to identify systematic errors.

- Check for twinning or disorder: Use PLATON to detect twinning and refine anisotropic displacement parameters.

- Validate against DFT calculations: Compare experimental bond lengths with theoretical values from Gaussian or ORCA .

Q. What computational approaches are suitable for studying its electronic structure and magnetic properties?

- Density Functional Theory (DFT): Calculate ligand-field splitting (e.g., d-orbital energies) and spin states using hybrid functionals (e.g., B3LYP).

- CASSCF/NEVPT2: Model magnetic anisotropy for Cr³⁺ complexes with strong spin-orbit coupling.

- Magnetic susceptibility measurements: Correlate computed magnetic moments with SQUID data to validate models .

Q. How can conflicting thermodynamic data (e.g., stability constants) across studies be resolved?

- Standardize conditions: Ensure consistent solvent, temperature, and ionic strength.

- Use complementary techniques: Combine potentiometry, calorimetry, and spectrophotometry to cross-check stability constants.

- Re-evaluate data fitting: Apply programs like HyperQuad to assess systematic errors in titration data analysis .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.